molecular formula C21H26N2O B299546 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide

4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide

Número de catálogo B299546
Peso molecular: 322.4 g/mol
Clave InChI: NPYOBJBWJOGNBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B cell receptor (BCR) signaling. Inhibition of BTK has been shown to be effective in treating various B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide selectively inhibits BTK, a key signaling molecule in the BCR pathway. BTK is involved in the activation of various downstream signaling pathways, including the NF-κB and PI3K/AKT pathways, which are critical for the survival and proliferation of B cells. Inhibition of BTK by 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide leads to the suppression of these pathways, resulting in the induction of apoptosis in B cell malignancies.
Biochemical and physiological effects:
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been shown to have potent anti-cancer activity in preclinical models. In addition to its effects on BCR signaling, 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to inhibit the activity of other kinases, such as ITK and TXK, which are involved in T cell signaling. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to modulate the activity of immune cells, such as macrophages and natural killer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has several advantages as a research tool. It is a highly selective inhibitor of BTK, which reduces the potential for off-target effects. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to be effective in preclinical models of various B cell malignancies, making it a useful tool for studying the role of BTK in these diseases. However, 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cellular compartments. Additionally, 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Direcciones Futuras

There are several potential future directions for research on 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide. One area of interest is the development of combination therapies that include 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models. Another area of interest is the study of the effects of 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide on the immune system. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been shown to modulate the activity of immune cells, and further research in this area could lead to the development of novel immunotherapeutic approaches. Finally, the safety and efficacy of 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide in clinical trials will need to be further evaluated to determine its potential as a therapeutic agent for B cell malignancies.

Métodos De Síntesis

The synthesis of 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide involves several steps, including the preparation of the pyrrolidine intermediate, the coupling of the pyrrolidine with the benzamide, and the final tert-butyl protection. The synthesis of 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been described in detail in several publications, including a patent application by Takeda Pharmaceutical Company Limited.

Aplicaciones Científicas De Investigación

4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B cell malignancies. In a study published in Cancer Research, 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide was found to inhibit BCR signaling and induce apoptosis in CLL cells. Another study published in Blood showed that 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide was effective in inhibiting the growth of MCL cells in vitro and in vivo. 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

Propiedades

Fórmula molecular

C21H26N2O

Peso molecular

322.4 g/mol

Nombre IUPAC

4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C21H26N2O/c1-21(2,3)17-11-9-16(10-12-17)20(24)22-18-7-6-8-19(15-18)23-13-4-5-14-23/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,24)

Clave InChI

NPYOBJBWJOGNBN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N3CCCC3

SMILES canónico

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.